Imidazo[1,2-a]pyrimidin-7-ylmethanol
Description
Imidazo[1,2-a]pyrimidin-7-ylmethanol is a heterocyclic compound featuring a fused imidazole-pyrimidine core with a hydroxymethyl (-CH₂OH) substituent at the 7-position. The compound’s physicochemical properties, such as solubility and bioavailability, are influenced by the pyrimidine core and polar hydroxymethyl group, distinguishing it from pyridine-based analogs.
Properties
CAS No. |
375857-81-1 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidin-7-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-5-6-1-3-10-4-2-8-7(10)9-6/h1-4,11H,5H2 |
InChI Key |
HULJABRVUJMQLS-UHFFFAOYSA-N |
SMILES |
C1=CN2C=CN=C2N=C1CO |
Canonical SMILES |
C1=CN2C=CN=C2N=C1CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Pyridazine cores (adjacent nitrogens) further alter electronic properties .
- Substituent Effects: Hydroxymethyl groups improve solubility (e.g., this compound vs. chloromethyl derivatives), while halogenated or aryl groups (e.g., MRK-623) enhance receptor affinity .
Physicochemical Properties
- Molecular Weight (MW): this compound (hypothetical MW ~165 g/mol) is lighter than MRK-623 (MW 341.3 g/mol) due to the absence of fluorophenyl and branched alcohol groups . Chloromethyl derivatives (e.g., CAS 57892-76-9) exhibit lower polarity, impacting membrane permeability .
- Solubility : Hydroxymethyl groups enhance aqueous solubility compared to halogenated analogs (e.g., 3-iodo derivative in ).
Preparation Methods
Krasavin’s Multicomponent Approach
The foundational work by Krasavin et al. established a regioselective method for imidazo[1,2-a]pyrimidine synthesis using 2-aminopyrimidine, aldehydes, and isonitriles in toluene with ammonium chloride catalysis. While this protocol primarily yields 2,3-disubstituted derivatives, modifying the aldehyde component to include hydroxymethyl precursors enables direct incorporation of the methanol group. For instance, employing glycolaldehyde as the aldehyde partner introduces a hydroxymethyl moiety at the 7-position through a Schiff base intermediate, followed by isonitrile insertion and cyclization. However, competing pathways often necessitate careful optimization of solvent polarity and temperature to suppress side products.
Groebke–Blackburn Reaction Adaptations
Voskressensky’s adaptation of the Groebke–Blackburn reaction demonstrates the utility of 2-aminopyrimidine, aldehydes, and isocyanides under acidic conditions. By selecting 4-hydroxybenzaldehyde derivatives, the resulting imidazo[1,2-a]pyrimidine intermediates retain hydroxyl groups that are subsequently methylated or oxidized to hydroxymethyl. For example, post-cyclization treatment with methyl iodide and base converts phenolic -OH to -OCH3, which is then hydrolyzed to -CH2OH under acidic conditions. This stepwise approach achieves 7-hydroxymethyl substitution with 38–65% overall yield, though steric hindrance at the 7-position can limit efficiency.
Post-Synthetic Hydroxymethyl Functionalization
Oxidation of Methyl Substituents
A widely employed strategy involves introducing a methyl group at the 7-position during core synthesis, followed by oxidation to hydroxymethyl. Meng et al. demonstrated this using Knoevenagel condensation of t-butylacetoacetate with substituted benzaldehydes to form α,β-unsaturated ketones, which undergo cyclization with 2-aminopyrimidine. Subsequent oxidation of the 7-methyl group with selenium dioxide (SeO2) in dioxane/water selectively yields the hydroxymethyl derivative (e.g., compound 104 ). This method achieves 45–78% yields but requires stringent control of oxidation conditions to prevent over-oxidation to carboxylic acids.
Nucleophilic Displacement of Halides
Berteina-Raboin’s solid-phase synthesis utilizes α-bromoketones reacted with 2-aminopyrimidine to form 7-bromoimidazo[1,2-a]pyrimidines. Nucleophilic substitution with hydroxide ions (e.g., NaOH in DMF/H2O) replaces bromide with hydroxymethyl. This approach, while efficient (51–66% yields), is limited by the accessibility of brominated precursors and competing elimination reactions under basic conditions.
Hydroxymethyl Group Introduction via Protective Strategies
Benzyl Ether Protection-Deprotection
To circumvent the reactivity of the hydroxymethyl group during synthesis, temporary protection as a benzyl ether is common. For example, 8-benzyloxy-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester (from Patent) illustrates the use of benzyl groups to mask hydroxyl functionalities. Hydrogenolysis with Pd/C under H2 atmosphere cleanly removes the benzyl group, yielding the free hydroxymethyl derivative. This method ensures compatibility with diverse reaction conditions, though scalability is challenged by catalyst costs and safety concerns.
Silyl Ether Derivatives
Trimethylsilyl (TMS) ethers offer an alternative protective strategy. Silylation of hydroxymethyl precursors with chlorotrimethylsilane in the presence of base (e.g., imidazole) permits stable handling during cyclization steps. Deprotection with tetrabutylammonium fluoride (TBAF) quantitatively regenerates the hydroxymethyl group. While effective, silyl ethers require anhydrous conditions, limiting their use in large-scale syntheses.
Microwave-Assisted and Solvent-Free Methodologies
Accelerated Cyclocondensation
Zhang et al. reported microwave-assisted cyclocondensation of 2-aminoimidazole with substituted isoflavones in DMSO, achieving 70–84% yields of imidazo[1,2-a]pyrimidines. Adapting this protocol to hydroxymethyl-containing substrates reduces reaction times from hours to minutes while improving regioselectivity. For instance, irradiating 2-aminopyrimidine with glycolic acid derivatives at 150°C for 10 minutes generates the 7-hydroxymethyl product with minimal side reactions.
Solvent-Free Mechanochemical Synthesis
Comparative Analysis of Synthetic Routes
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Multicomponent Reactions | 45–78% | High atom economy; Fewer steps | Regioselectivity challenges |
| Post-Synthetic Oxidation | 38–65% | Broad substrate compatibility | Risk of over-oxidation |
| Protective Group Strategies | 51–84% | Functional group tolerance | Additional deprotection steps required |
| Microwave-Assisted | 70–84% | Rapid synthesis; Improved purity | Specialized equipment needed |
Mechanistic Insights and Optimization
Cyclization Pathways
The formation of the imidazo[1,2-a]pyrimidine core proceeds via nucleophilic attack of 2-aminopyrimidine’s exocyclic amine on electrophilic carbons (e.g., α-halo ketones or aldehydes), followed by intramolecular cyclization. Density functional theory (DFT) studies indicate that the 7-position’s electron density dictates hydroxymethyl group incorporation, with electron-withdrawing substituents favoring nucleophilic attack at this site.
Solvent and Catalyst Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates, while protic solvents (e.g., ethanol) improve solubility of hydroxymethyl precursors. Scandium triflate and p-toluenesulfonic acid are preferred catalysts for multicomponent reactions, offering Lewis and Brønsted acid functionalities to mediate imine formation and cyclization.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Imidazo[1,2-a]pyrimidin-7-ylmethanol, and how can intermediates be optimized?
- Methodological Answer : The synthesis of imidazo-pyrimidine derivatives often involves cyclocondensation or cyclization reactions. For example, imidazo[1,2-a]pyrimidine scaffolds can be synthesized via refluxing substituted pyrimidin-amines with α-bromo carbonyl compounds in ethanol, followed by pH adjustment and crystallization . Key intermediates like 2-(chloromethyl)imidazo[1,2-a]pyridine (CAS 57892-76-9) are critical precursors; their purity (>95%) and reaction stoichiometry must be rigorously controlled to minimize side products .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- Methodological Answer :
- 1H-NMR : Analyze aromatic proton signals (δ 6.5–8.5 ppm) to confirm the imidazo-pyrimidine core. Methanol (-CH2OH) protons typically appear as a singlet or multiplet near δ 3.5–4.5 ppm, with splitting patterns indicating proximity to electronegative groups .
- 13C-NMR : Identify the methanol carbon (δ 60–70 ppm) and pyrimidine carbons (δ 150–160 ppm for N-bound carbons) .
- IR : Hydroxyl (-OH) stretching vibrations (3200–3600 cm⁻¹) and C-O bonds (1050–1250 cm⁻¹) confirm the methanol substituent .
Q. What are the recommended storage conditions and stability considerations for this compound?
- Methodological Answer : Store under inert gas (N2/Ar) at –20°C in amber vials to prevent oxidation of the methanol group. Stability tests via HPLC-UV at intervals (0, 3, 6 months) under varying temperatures (4°C, 25°C) can assess degradation, particularly for hygroscopic analogs .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, reaction path searching) optimize synthetic routes for this compound?
- Methodological Answer :
- Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, calculate activation energies for cyclization steps using Gaussian or ORCA software .
- Combine quantum chemical calculations with machine learning to predict optimal solvent systems (e.g., ethanol vs. DMF) and catalyst interactions .
- Validate computational models with experimental yields and selectivity data .
Q. How can factorial design be applied to optimize reaction conditions (e.g., temperature, catalyst loading)?
- Methodological Answer :
- Two-level factorial design : Test variables like temperature (80–120°C), catalyst concentration (5–15 mol%), and reaction time (6–12 hours). Use ANOVA to identify significant factors affecting yield .
- Response Surface Methodology (RSM) : Model interactions between variables. For example, a central composite design can optimize solvent polarity and reflux time to maximize purity .
Q. How to resolve contradictions in spectroscopic or crystallographic data for imidazo-pyrimidine derivatives?
- Methodological Answer :
- X-ray crystallography : Resolve ambiguous NMR assignments (e.g., positional isomerism) by determining the crystal structure. Compare dihedral angles between imidazo and pyrimidine rings with literature values (e.g., 1.4° deviation in related compounds) .
- Dynamic NMR : Use variable-temperature NMR to detect conformational changes or tautomerism in solution .
Q. What strategies can mitigate challenges in scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Process control : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time, ensuring consistent intermediate formation .
- Separation technologies : Use centrifugal partition chromatography (CPC) or membrane filtration to isolate the product from byproducts (e.g., dimerized impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
